

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *3-Bromo-5-methoxy-4-propoxybenzotrile*

CAS No.: *515848-04-1*

Cat. No.: *B1270980*

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3-Bromo-5-methoxy-4-propoxybenzotrile is a highly functionalized aromatic compound poised for significant application in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an aryl bromide, a nitrile group, and two distinct ether moieties, makes it a valuable intermediate for constructing complex molecular architectures. The strategic placement of these functional groups provides orthogonal chemical handles for selective modification, rendering it an attractive building block for targeted drug discovery programs.

This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, and the strategic applications of **3-Bromo-5-methoxy-4-propoxybenzotrile**. The information herein is synthesized from established chemical principles and data from closely related analogues, offering a predictive and practical framework for researchers. The aryl bromide serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups or act as a bioisostere for carbonyls in bioactive molecules. The methoxy and propoxy groups modulate the electronic properties and lipophilicity of the scaffold, which are critical parameters in drug design.

Chemical Identity and Physicochemical Properties

While specific experimental data for **3-Bromo-5-methoxy-4-propoxybenzotrile** is not widely published, its core properties can be reliably predicted based on its structure and comparison to well-documented analogues.

Property	Value	Comments
Chemical Structure	The structure features a 1,3,4,5-tetrasubstituted benzene ring.	
IUPAC Name	3-Bromo-5-methoxy-4-propoxybenzotrile	-
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	Calculated from the structure.
Molecular Weight	270.12 g/mol	Based on the molecular formula. [1]
CAS Number	Not publicly available	The closely related analogue, 3-Bromo-4-isopropoxy-5-methoxybenzotrile, has the CAS number 515848-62-1. [1]
Appearance	White to off-white crystalline solid	Predicted based on analogues like 3-Bromo-5-methoxybenzotrile and 3-Bromo-4-hydroxy-5-methoxybenzotrile, which are crystalline solids or powders. [2] [3]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO); Insoluble in water.	Typical for substituted aromatic compounds of this nature.
Melting Point	> 100 °C (Predicted)	The related precursor, 3-Bromo-4-hydroxy-5-methoxybenzotrile, has a melting point of 137-140 °C. [3] Alkylation would likely lower the melting point.
Boiling Point	> 250 °C (Predicted)	The less substituted 3-Bromo-5-methoxybenzotrile has a

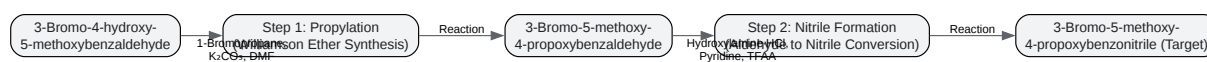
predicted boiling point of 253.5

°C.[2]

Synthesis and Purification Protocol

The synthesis of **3-Bromo-5-methoxy-4-propoxybenzotrile** can be efficiently achieved via a two-step sequence starting from the commercially available 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin). This strategy involves a Williamson ether synthesis followed by the conversion of the aldehyde to a nitrile.

Diagram of the Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

This step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with a propylating agent.

- Principle (Causality): The Williamson ether synthesis is a classic and reliable method for forming ethers. A weak base like potassium carbonate (K_2CO_3) is sufficient to deprotonate the acidic phenolic proton, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an S_N2 reaction to form the desired propyl ether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.
- Detailed Protocol:
 - To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

- Add 1-bromopropane (1.4 equivalents) to the stirring mixture.
- Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde product.
- Purification via column chromatography on silica gel may be performed if necessary.

Step 2: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzotrile

This step converts the intermediate aldehyde into the final nitrile product. A common and effective method is a two-stage, one-pot procedure involving the formation of an oxime followed by dehydration.

- Principle (Causality): The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. Pyridine acts as a base to neutralize the HCl byproduct. The subsequent dehydration of the oxime to the nitrile is achieved using a strong dehydrating agent. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, reacting with the oxime to form an intermediate that readily eliminates trifluoroacetic acid to yield the nitrile.
- Detailed Protocol:
 - Dissolve the crude 3-bromo-5-methoxy-4-propoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (5 equivalents) in a mixture of ethanol and pyridine.
 - Heat the solution to 65 °C and stir for 16 hours to form the oxime intermediate.
 - Cool the reaction mixture to 0 °C in an ice bath.

- Slowly add trifluoroacetic anhydride (2 equivalents) to the cooled solution.
- Allow the mixture to warm to room temperature and stir for an additional 24-48 hours.
- Carefully pour the reaction mixture into ice water to quench the reaction.
- Extract the product with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over MgSO_4 , filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure **3-Bromo-5-methoxy-4-propoxybenzotrile**.

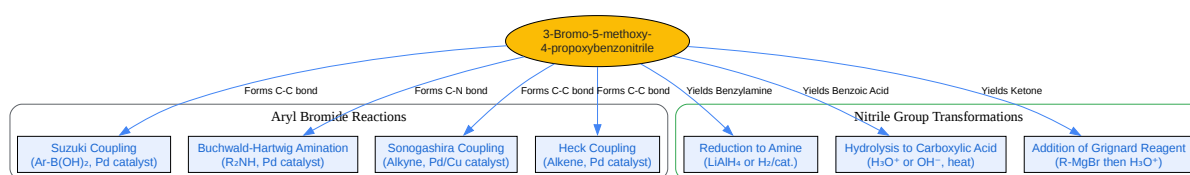
Spectral Characterization (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the alkoxy chains. The two aromatic protons will appear as doublets in the aromatic region (δ 7.0-7.5 ppm) with a small meta-coupling constant ($J \approx 2\text{-}3$ Hz). The methoxy group will be a sharp singlet around δ 3.9 ppm. The propoxy group will show a triplet for the O-CH_2 protons ($\delta \approx 4.0$ ppm), a sextet for the central CH_2 protons ($\delta \approx 1.8$ ppm), and a triplet for the terminal CH_3 protons ($\delta \approx 1.0$ ppm).
- ^{13}C NMR: The carbon NMR spectrum will display 11 unique signals. The nitrile carbon ($\text{C}\equiv\text{N}$) will be in the δ 115-120 ppm range. The aromatic carbons will appear between δ 110-160 ppm, with the carbon bearing the bromine atom at the lower end of this range (≈ 115 ppm) and the oxygen-substituted carbons at the higher end ($\approx 150\text{-}160$ ppm). The signals for the methoxy and propoxy carbons will be found in the upfield region.
- IR Spectroscopy: Key vibrational bands will include a sharp, strong peak for the nitrile ($\text{C}\equiv\text{N}$) stretch around $2220\text{-}2240\text{ cm}^{-1}$. C-O stretching bands for the ethers will be present in the $1200\text{-}1300\text{ cm}^{-1}$ region, and C-H stretching bands for the aromatic and aliphatic groups will appear around $2850\text{-}3100\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 270 and 272.

Chemical Reactivity and Synthetic Utility

The utility of **3-Bromo-5-methoxy-4-propoxybenzotrile** stems from the reactivity of its aryl bromide and nitrile functional groups.

Diagram of Key Reaction Pathways



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Caption: Major synthetic transformations available from the molecule.

- **Aryl Bromide Reactivity:** The C-Br bond is the primary site for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.
 - **Suzuki and Stille Couplings:** Enables the formation of C(sp²)-C(sp²) bonds by coupling with organoboron or organotin reagents, respectively. This is a cornerstone for building biaryl structures commonly found in kinase inhibitors.[1][4]
 - **Buchwald-Hartwig Amination:** Allows for the construction of C-N bonds, providing access to anilines and their derivatives, which are prevalent scaffolds in pharmaceuticals.[1][4]
 - **Sonogashira Coupling:** Facilitates the formation of C(sp²)-C(sp) bonds with terminal alkynes, a key step in synthesizing various natural products and functional materials.
 - **Heck Coupling:** Forms C(sp²)-C(sp²) bonds with alkenes, useful for elaborating side chains.

- Nitrile Group Transformations: The nitrile group is a versatile precursor to other functionalities.
 - Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like LiAlH_4 or catalytic hydrogenation. This introduces a basic center, often desirable for drug-receptor interactions.
 - Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions, or partially hydrolyzed to a primary amide.
 - Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Applications in Drug Discovery

Substituted benzonitriles are crucial intermediates in pharmaceutical development.^[3] The specific substitution pattern of **3-Bromo-5-methoxy-4-propoxybenzonitrile** makes it particularly relevant for synthesizing molecules targeting protein kinases. Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket, and this scaffold provides an excellent starting point for exploring structure-activity relationships.^{[1][4]} Its functional groups are valuable for creating libraries of compounds for screening against various therapeutic targets, including those for oncology and inflammatory diseases.^{[1][4]}

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from closely related chemicals such as 3-bromo-4-hydroxy-5-methoxybenzonitrile.^[5]

Hazard Class	Statement	GHS Pictogram
Acute Toxicity (Oral)	H302: Harmful if swallowed.[5]	GHS07
Acute Toxicity (Dermal)	H312: Harmful in contact with skin.[5]	GHS07
Acute Toxicity (Inhalation)	H332: Harmful if inhaled.[5]	GHS07
Skin Corrosion/Irritation	H315: Causes skin irritation.[5]	GHS07
Eye Damage/Irritation	H319: Causes serious eye irritation.[5]	GHS07
STOT-SE	H335: May cause respiratory irritation.[5]	GHS07

Handling Procedures and Personal Protective Equipment (PPE)

- Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat.
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

3-Bromo-5-methoxy-4-propoxybenzotrile represents a strategically designed chemical intermediate with significant potential for drug discovery and complex organic synthesis. Its well-defined reactive sites—the aryl bromide for cross-coupling and the nitrile for functional group interconversion—provide a robust platform for molecular diversification. This guide offers a foundational understanding of its properties, a reliable synthetic pathway, and a clear perspective on its applications, empowering researchers to leverage this versatile building block in their scientific endeavors.

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